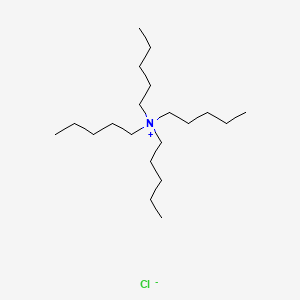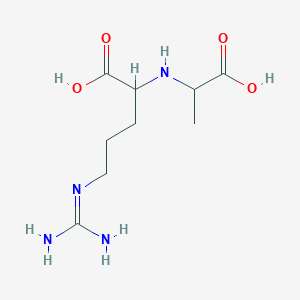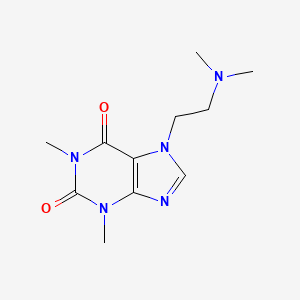
四戊基氯化铵
描述
Tetrapentylammonium chloride, also known as TPAC, is an organic compound that is widely used in the scientific and pharmaceutical industries. It is a quaternary ammonium salt of the organic compound pentanol and is used in a variety of applications, including synthesis, scientific research, and laboratory experiments.
科学研究应用
离子-溶剂相互作用
四戊基氯化铵 (TPeACl) 已被研究其在各种溶剂混合物中的离子-溶剂相互作用。Chanda 和 Roy (2008 年) 研究了它在四氢呋喃 (THF) 和四氯化碳 (CCl4) 混合物中的电导率,揭示了离子对和三重离子形成的见解,这对于理解不同介质中的电解质行为至关重要 (Chanda 和 Roy,2008 年)。
神经学研究
TPeACl 已被用于神经学研究,特别是在研究神经元中氯离子通道的阻断。Sanchez 和 Blatz (1995 年) 探讨了 TPeACl 和其他四乙基铵离子衍生物如何影响大鼠皮层神经元的快速氯离子通道,从而深入了解离子通道行为和潜在治疗靶点 (Sanchez 和 Blatz,1995 年)。
盐分配研究
Trojanek 等人 (2020 年) 探讨了 TPeACl 在不混溶电解质溶液界面上的行为。他们关于水/1,2-二氯乙烷界面处盐分配的发现揭示了水合盐簇的动力学及其在理解界面现象中的潜在应用 (Trojanek、Samec 和 Mareček,2020 年)。
氢键研究
Brzeziński、Zundel 和 Krämer (1989 年) 的研究涉及研究包括 TPeACl 相关盐在二氯甲烷溶液中的氢键。他们关于质子极化性和氢键链的工作对理解电荷传导有影响,这在生物化学和材料科学中可能至关重要 (Brzeziński、Zundel 和 Krämer,1989 年)。
药物和化学合成
TPeACl 和类似化合物已用于化学合成和药物研究。例如,秦等人 (2011 年) 展示了在大环戊聚体的选择性脱甲基中使用相关盐四丁基氯化铵 (TBACl),这对手术合成和材料化学有影响 (秦等人,2011 年)。
作用机制
Target of Action
Tetrapentylammonium chloride primarily targets potassium channels and chloride channels in neuronal cells . These channels play a crucial role in maintaining the electrical activity of neurons, which is essential for the transmission of signals in the nervous system.
Mode of Action
Tetrapentylammonium chloride interacts with its targets by blocking the ion channels. When applied to the intracellular membrane surface, it induces the appearance of short-lived closed states in a manner consistent with a blocking mechanism where the blocker preferentially binds to the open kinetic state and completely blocks ion current through the channel .
Biochemical Pathways
The blocking of potassium and chloride channels by Tetrapentylammonium chloride affects the electrical activity of neurons. This can influence various biochemical pathways that are regulated by neuronal signaling. The specific pathways affected by tetrapentylammonium chloride and their downstream effects are still under investigation .
Result of Action
The molecular and cellular effects of Tetrapentylammonium chloride’s action primarily involve changes in the electrical activity of neurons due to the blocking of potassium and chloride channels . This can potentially affect neuronal signaling and the functioning of the nervous system.
生化分析
Biochemical Properties
Tetrapentylammonium chloride plays a crucial role in biochemical reactions due to its ability to interact with various biomolecules. It has been shown to interact with chloride channels in neurons, where it acts as a blocker . This interaction is significant because it helps in understanding the conduction pathways of anion and cation permeable channels. Additionally, tetrapentylammonium chloride can influence the activity of enzymes and proteins by altering their solubility and stability .
Cellular Effects
Tetrapentylammonium chloride affects various types of cells and cellular processes. It has been observed to modulate the contraction of smaller arteries by influencing the production of vasoactive substances in periadventitial adipose tissue . Furthermore, it impacts cell signaling pathways, gene expression, and cellular metabolism by interacting with chloride channels and other transporters . These effects are crucial for understanding the physiological roles of chloride ions in bodily and cellular functions .
Molecular Mechanism
The molecular mechanism of tetrapentylammonium chloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a blocker of chloride channels in neurons, where it preferentially binds to the open kinetic state and completely blocks ion current through the channel . This blocking mechanism is similar to the block of potassium channels by quaternary ammonium compounds, suggesting structural similarities in the conduction pathways of anion and cation permeable channels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrapentylammonium chloride can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the adsorption of nanoparticles can be reversible, and the mechanisms for adsorption and its effects on surface pressure remain poorly understood . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of tetrapentylammonium chloride vary with different dosages in animal models. At lower doses, it may have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and disruption of cellular processes . It is important to determine the threshold effects and toxic doses to ensure the safe use of this compound in research.
Metabolic Pathways
Tetrapentylammonium chloride is involved in various metabolic pathways, including the blocking of neuronal chloride channels . This interaction suggests that it may influence the metabolic flux and levels of metabolites in cells. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Tetrapentylammonium chloride is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization and accumulation can affect its activity and function, making it important to study these aspects in detail. The compound’s transport mechanisms are crucial for understanding its effects on cellular processes and its potential use in drug delivery systems.
Subcellular Localization
The subcellular localization of tetrapentylammonium chloride is essential for its activity and function. It has been shown to interact with chloride channels in neurons, where it exerts its blocking effects . Understanding its targeting signals and post-translational modifications can provide insights into its specific compartments or organelles and its role in cellular processes.
属性
IUPAC Name |
tetrapentylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N.ClH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAWRMKQZKPHNJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15959-61-2 (Parent) | |
| Record name | Tetrapentylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004965177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00884120 | |
| Record name | Tetrapentylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | Tetrapentylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17944 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4965-17-7 | |
| Record name | 1-Pentanaminium, N,N,N-tripentyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrapentylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004965177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrapentylammonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentanaminium, N,N,N-tripentyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrapentylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrapentylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrapentylammonium chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FK64TS6PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tetrapentylammonium chloride can interact with biological membranes due to its hydrophobic alkyl chains and positively charged nitrogen. [, , ] This interaction can affect membrane conductivity, potentially by altering the double electric layer at the membrane/solution interface. [, ] Studies have shown that Tetrapentylammonium chloride can inhibit certain ion channels, like the Ca2+-stimulated Cl- current in smooth muscle cells, which contributes to its hyperpolarizing effect. [] This inhibition is thought to be mediated by the suppression of calcium influx. []
ANone:
- Spectroscopic data: While the provided abstracts do not delve into specific spectroscopic details, techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy would provide information about its structure and bonding. Single-crystal X-ray diffraction studies have been used to characterize the conformation of Tetrapentylammonium chloride within crystal complexes. []
A: The research on γ-alumina pore formation indicates a structure-activity relationship linked to the alkyl chain length of tetraalkylammonium chlorides. [] The use of tetrapropylammonium chloride resulted in a more controlled and desirable pore structure compared to Tetrapentylammonium chloride. This suggests that shorter alkyl chains might favor specific interactions during gel formation, leading to different pore characteristics in the final alumina material. Further research with varying alkyl chain lengths could elucidate the optimal structure for desired material properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-[3-(3-Hydroxyoct-1-enyl)-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1203162.png)
![5-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203163.png)
![Acetic acid n-[2-chloro-5-[6-ethyl-2,4-diamino-pyrimid-5-yl]-phenyl]-[benzyl-triazen-3-yl]ethyl ester](/img/structure/B1203165.png)
![(9R,10S,12S)-2,3,9,10,11,12-Hexahydro-10-hydroxy-9-meth yl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3,2,1-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, hexyl ester](/img/structure/B1203166.png)
![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrole-2,5-dione](/img/structure/B1203167.png)



